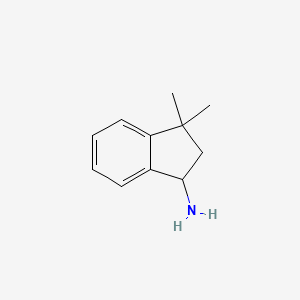

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

Significance of the Indane Scaffold in Chemical Research

The indane framework is a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring provides a rigid, three-dimensional structure that can be extensively modified. researchgate.net This rigidity helps in orienting substituents in a well-defined spatial arrangement, which is crucial for specific interactions with biological receptors and enzymes.

Research has shown that the indane scaffold is a core component in a variety of biologically active molecules and commercial pharmaceuticals. researchgate.net Notable examples include:

Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. researchgate.net

Sulindac: A non-steroidal anti-inflammatory drug (NSAID). tudublin.ie

Indinavir: A protease inhibitor used in the treatment of HIV/AIDS. researchgate.net

The versatility of the indane structure allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting compounds. researchgate.net Studies have explored indane derivatives as potential anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netnih.gov For instance, certain indanone hybrids have shown significant cytotoxicity against various cancer cell lines, including those resistant to conventional treatments. tudublin.ienih.gov The ability to create hybrid molecules by combining the indane nucleus with other bioactive fragments has been a successful strategy in developing novel therapeutic candidates. tudublin.ie

Overview of the Chemical Compound's Role as a Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Amines are a fundamental class of organic compounds that serve as highly versatile building blocks. amerigoscientific.com The presence of a nitrogen atom with a lone pair of electrons makes them nucleophilic and basic, allowing them to participate in a wide array of chemical reactions. amerigoscientific.com

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine functions as a specialized building block, combining the structural features of the indane scaffold with the reactivity of a primary amine. The primary amine group (-NH₂) is a key functional handle for synthetic chemists. It can undergo reactions such as:

Acylation: to form amides.

Alkylation: to form secondary and tertiary amines.

Condensation: with carbonyl compounds to form imines (Schiff bases), which can be further reduced to secondary amines.

Diazotization: to form diazonium salts, which are versatile intermediates.

The synthesis of this compound typically starts from its corresponding ketone, 3,3-dimethyl-2,3-dihydro-1H-inden-1-one (also known as 3,3-dimethyl-1-indanone). sigmaaldrich.comnih.gov The ketone is converted to the amine through reductive amination. This precursor ketone itself is a valuable synthetic intermediate. nih.gov

The utility of this compound as a building block lies in its ability to introduce the rigid and sterically defined dimethyl-indane moiety into a target molecule. The gem-dimethyl group at the C3 position provides steric bulk and locks the conformation of the five-membered ring, which can be advantageous in designing molecules with specific shapes to fit into the active sites of proteins. Therefore, this compound serves as a valuable intermediate for synthesizing complex molecules and creating libraries of compounds for screening in drug discovery and materials science research, particularly in areas where the indane scaffold has proven to be beneficial. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursor

| Property | This compound | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one sigmaaldrich.comnih.gov |

|---|---|---|

| CAS Number | 223754-16-3 bldpharm.com | 26465-81-6 |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₂O |

| Molecular Weight | 161.24 g/mol | 160.22 g/mol |

| Appearance | Data not available | Data not available |

| Topological Polar Surface Area | 26.0 Ų | 17.1 Ų |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-2,3-dihydro-1H-inden-1-one |

| 3,3-dimethyl-1-indanone |

| Donepezil |

| Sulindac |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTHKMZSEWUHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223754-16-3 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Studies

Reactivity Profiles of the Amine Functionality

The amine group in 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a versatile functional handle that can undergo numerous transformations typical of primary amines.

As a primary amine, this compound readily acts as a nucleophile, participating in substitution reactions with various electrophiles. The nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A primary application of this reactivity is in N-alkylation reactions to produce secondary and tertiary amines.

While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, alternative methods offer more selective transformations. nih.gov One common strategy involves the reaction with dimethyl carbonate (DMC), which is considered an environmentally benign methylating agent. nih.gov This method often requires elevated temperatures and catalytic conditions to achieve high selectivity for the N-methylated products. nih.gov

The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitriles, or nitro compounds, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the general principles of amine oxidation can be applied. The presence of the benzylic proton at the C1 position suggests that oxidation could potentially lead to the corresponding imine, 3,3-dimethyl-2,3-dihydro-1H-inden-1-imine, which could be a key intermediate for further functionalization.

The synthesis of secondary and tertiary amines from this compound is most effectively achieved through reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding substituted amine. This method provides excellent control over the degree of alkylation, preventing the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation methods.

The reaction can be performed starting from the corresponding ketone, 3,3-dimethyl-1-indanone, which reacts with an amine to form the target N-substituted indanamine. Alternatively, starting with this compound, reaction with an aldehyde or ketone will yield the desired secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). A patent for the related compound 2,3-dihydro-1H-inden-1-amine describes its N-alkylation with propargyl halides to form N-propargyl-1-aminoindan, demonstrating the feasibility of such transformations on the indane scaffold. google.com

Synthesis of Chemically Modified Analogues

The primary amine of this compound is a gateway to a variety of derivatives, including ureas, thioureas, and phosphine (B1218219) ligands.

Urea (B33335) and thiourea (B124793) derivatives are readily synthesized from primary amines. The reaction of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding N,N'-disubstituted ureas and thioureas.

A study on the synthesis of urea and thiourea derivatives of the parent compound, 2,3-dihydro-1H-inden-1-amine, demonstrates a robust methodology. researchgate.net In this work, the amine was reacted with a variety of substituted aryl isocyanates and isothiocyanates in tetrahydrofuran (B95107) (THF) at reflux conditions, using N,N-diisopropylethylamine (Hünig's base) as a catalyst. researchgate.net This procedure yields a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea and thiourea derivatives in good yields. researchgate.net The reaction conditions from this study can be directly applied to this compound.

Table 1: Synthesis of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl Urea/Thiourea Derivatives (Model System) researchgate.net

| Compound | Aryl Substituent (Ar) | X | Yield (%) |

|---|---|---|---|

| 4a | Phenyl | O | 85 |

| 4b | 4-Chlorophenyl | O | 89 |

| 4c | 4-Fluorophenyl | O | 86 |

| 4d | 4-Methylphenyl | O | 82 |

| 4e | 4-Methoxyphenyl | O | 84 |

| 4f | Phenyl | S | 88 |

| 4g | 4-Chlorophenyl | S | 92 |

| 4h | 4-Fluorophenyl | S | 90 |

| 4i | 4-Methylphenyl | S | 86 |

| 4j | 4-Methoxyphenyl | S | 89 |

Data extracted from a study on the non-dimethylated analogue and presented as a model. researchgate.net

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they are used to create chiral metal complexes that can induce high enantioselectivity in a wide range of chemical reactions. nih.govresearchgate.net The indenyl framework is a privileged scaffold in the design of such ligands due to its rigidity and steric properties. rsc.org

While direct derivatization of this compound into a phosphine ligand is not explicitly detailed in the surveyed literature, its structure makes it a candidate for such transformations. The synthesis of phosphine ligands often involves the reaction of an amine with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl) in the presence of a base to form an aminophosphine. The chirality of the amine can be transferred to the catalytic product, making chiral amines like this compound valuable starting materials. rsc.org The resulting P,N-ligands, containing both a "hard" nitrogen and a "soft" phosphorus donor atom, can effectively coordinate to transition metals like palladium, rhodium, and iridium, and have been successfully applied in various catalytic transformations, including cross-coupling reactions and asymmetric hydrogenations. nih.govrsc.org

Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine in this compound allows for straightforward alkylation and acylation reactions. These reactions are fundamental in creating new chemical entities with potentially altered biological activities.

Alkylation Reactions:

N-alkylation of the 1-aminoindane core is a common strategy to introduce various substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and basicity. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts, several methods have been developed to achieve controlled mono-alkylation.

For instance, reductive amination represents a powerful and controlled method for the synthesis of N-alkylated derivatives. This two-step, one-pot procedure typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers high yields and selectivity.

Patents for related 1-aminoindane derivatives disclose various N-substituted compounds useful for treating a range of conditions, highlighting the importance of N-alkylation in generating pharmacologically active molecules. google.com For example, a Chinese patent describes the preparation of N-propargyl-1-aminoindane derivatives, indicating that alkynyl groups can be readily introduced. google.com

Acylation Reactions:

Acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of stable amide derivatives. This transformation is widely employed to introduce a vast array of functional groups and to explore their impact on biological targets.

The resulting amides can exhibit a range of biological activities. For example, the synthesis of N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide demonstrates the formation of a complex amide from a related amine.

Furthermore, the reaction of the primary amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions and are frequently found in bioactive molecules.

Development of Chemical Compound Libraries

The this compound scaffold serves as an attractive starting point for the construction of chemical compound libraries for high-throughput screening (HTS) in drug discovery programs. Its rigid bicyclic core provides a well-defined three-dimensional orientation for the appended substituents, which is advantageous for designing molecules that can selectively interact with biological targets.

The amenability of the primary amine to a wide range of reactions, including the aforementioned alkylation and acylation, makes it an ideal anchor point for combinatorial synthesis. By systematically reacting the core scaffold with a diverse set of building blocks (e.g., aldehydes, carboxylic acids, sulfonyl chlorides, isocyanates), large libraries of structurally related compounds can be rapidly generated.

While specific library development using this compound as the core is not extensively detailed in publicly available literature, the principles of library design based on privileged scaffolds are well-established. The synthesis of libraries of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives from a parent scaffold illustrates a common strategy in combinatorial chemistry.

The general workflow for developing a library based on the this compound scaffold would involve:

Scaffold Synthesis: Efficient and scalable synthesis of the core amine.

Building Block Selection: Curation of a diverse set of reagents (e.g., alkylating agents, acylating agents) to introduce chemical diversity.

Parallel Synthesis: Performing the derivatization reactions in a parallel format to generate a large number of individual compounds.

Purification and Characterization: Ensuring the purity and structural integrity of the library members.

Screening: Testing the library against various biological targets to identify hit compounds.

The structural information and reactivity of the this compound scaffold make it a valuable component in the toolkit of medicinal chemists for the discovery of new therapeutic agents.

Stereochemical Investigations and Chiral Recognition

Conformational Analysis of the 2,3-Dihydro-1H-indene Ring System

The 2,3-dihydro-1H-indene ring system is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring. This five-membered ring is not planar and adopts an envelope conformation to minimize steric strain. In this conformation, one of the carbon atoms of the five-membered ring is out of the plane of the other four atoms.

For the parent 2,3-dihydro-1H-indene, the envelope conformation is flexible and undergoes rapid interconversion at room temperature. However, the introduction of substituents, such as the gem-dimethyl group at the C3 position and the amine group at the C1 position in 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, significantly influences the conformational equilibrium.

The gem-dimethyl group at C3 introduces considerable steric bulk, which is expected to lock the five-membered ring into a more defined envelope conformation. In this preferred conformation, the C2 atom is likely the "flap" of the envelope, puckering out of the plane of the C1, C3, and the two bridgehead carbon atoms of the benzene ring. This puckering aims to alleviate the steric interactions between the methyl groups and the adjacent protons.

The conformation of the five-membered ring can be elucidated using ¹H NMR spectroscopy by analyzing the coupling constants between the protons on the C1 and C2 atoms. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For a rigid envelope conformation, distinct coupling constants would be observed for the cis and trans relationships between the protons on C1 and C2.

Influence of Stereochemistry on Molecular Interactions

The stereochemistry at the C1 position, where the amine group is located, is crucial in defining how this compound interacts with other molecules, particularly in a chiral environment. The two enantiomers, (R)- and (S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, will exhibit different spatial arrangements of the amine group relative to the bulky indane framework.

This differential spatial arrangement is the basis for chiral recognition. When interacting with another chiral molecule, such as a chiral solvating agent or a biological receptor, the enantiomers can form diastereomeric complexes. These complexes will have different energies and geometries due to varying steric and electronic interactions. For example, one enantiomer might fit more snugly into the binding pocket of a chiral host, leading to a more stable complex, while the other enantiomer might experience steric clashes.

These interactions are fundamental to various applications, including enantioselective chromatography and the pharmacological activity of chiral drugs. The ability to separate enantiomers often relies on exploiting these differences in molecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination

NMR spectroscopy is a powerful technique for the enantiodiscrimination of chiral compounds. In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers can be distinguished.

Application of Chiral Solvating Agents (CSAs)

Chiral solvating agents are enantiomerically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric solvates. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The difference in the chemical shift of a given proton in the two diastereomeric complexes is denoted as Δδ.

A variety of CSAs have been developed for the enantiodiscrimination of chiral amines. These often possess aromatic rings to induce significant chemical shift differences through anisotropic effects and functional groups capable of hydrogen bonding or other specific interactions with the amine. For primary amines like this compound, CSAs containing acidic protons or hydrogen bond acceptors are particularly effective.

While specific data for the enantiodiscrimination of this compound is not available in the provided search results, studies on the closely related 1-aminoindane demonstrate the feasibility of this approach. For example, chiral phosphoric acids have been successfully used as CSAs for the enantiodiscrimination of 1-aminoindane by both ¹H and ¹³C NMR. researchgate.net In such studies, the protons or carbons near the chiral center of the amine exhibit distinct chemical shifts for the R and S enantiomers upon addition of the CSA.

Below is a hypothetical data table illustrating the kind of results that would be expected from an NMR enantiodiscrimination experiment on a racemic mixture of this compound using a chiral solvating agent. The chemical shift differences (Δδ) are the key indicator of successful enantiodiscrimination.

Hypothetical ¹H NMR Enantiodiscrimination Data for (±)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine with a Chiral Solvating Agent

| Proton | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |

| H-1 | 4.15 | 4.12 | 0.03 |

| CH₃ (axial) | 1.25 | 1.28 | 0.03 |

| CH₃ (equatorial) | 1.10 | 1.08 | 0.02 |

| Aromatic H | 7.20-7.40 | 7.20-7.40 | - |

Note: This table is for illustrative purposes only and is based on typical values observed for similar compounds.

Mechanistic Studies of Diastereomeric Solvate Formation

The formation of diastereomeric solvates between a chiral amine and a CSA is a dynamic equilibrium process. The mechanism of interaction typically involves the formation of hydrogen bonds between the amine group of the analyte and a suitable functional group on the CSA (e.g., a hydroxyl or carboxyl group). Additionally, π-π stacking interactions between the aromatic rings of the analyte and the CSA can play a significant role in stabilizing the complex and enhancing the chemical shift nonequivalence.

The stoichiometry of the complex (e.g., 1:1 or 2:1) can be determined by performing NMR titrations, where the concentration of the CSA is varied while keeping the analyte concentration constant. By monitoring the changes in the chemical shifts, the association constant for the formation of each diastereomeric complex can be calculated.

For this compound, it is expected that the primary amine would act as a hydrogen bond donor, and the lone pair on the nitrogen would act as a hydrogen bond acceptor. The bulky 3,3-dimethyl groups would create a specific steric environment around the chiral center, influencing the preferred orientation of the CSA when it binds. The interplay of hydrogen bonding, π-π interactions, and steric hindrance would dictate the geometry and stability of the diastereomeric solvates, ultimately leading to the observed enantiodiscrimination in the NMR spectrum.

Advanced Spectroscopic and Structural Characterization for Research

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, a full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically 7.0-7.5 ppm). The methine proton at the C1 position, being adjacent to the amine group, would likely present as a multiplet. The methylene (B1212753) protons at the C2 position would be diastereotopic and are expected to show complex splitting patterns. The two methyl groups at the C3 position are geminal and would appear as two distinct singlets, confirming the 3,3-dimethyl substitution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eleven distinct signals would be anticipated, corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic (methine and methylene), and quaternary carbons, as well as the two methyl carbons.

While full experimental data sets are not widely published, the synthesis of derivatives of this compound hydrochloride is described in patent literature, with nuclear magnetic resonance being used to confirm the structures of subsequent products. google.comgoogleapis.com

| Predicted ¹H NMR Assignments | Predicted ¹³C NMR Assignments |

| Aromatic Protons (4H, m) | Aromatic Carbons (6 signals) |

| C1-H (1H, m) | C1 (CH) |

| C2-H₂ (2H, m) | C2 (CH₂) |

| C3-CH₃ (6H, s) | C3 (Quaternary C) |

| NH₂ (2H, br s) | C3-CH₃ (2 signals) |

This table represents predicted signals. Experimental data is required for definitive assignment.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ region. The presence of the gem-dimethyl group could be inferred from characteristic C-H bending vibrations around 1365-1385 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the free base (C₁₁H₁₅N). Common fragmentation pathways would likely involve the loss of a methyl group (M-15) or cleavage of the five-membered ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide unequivocal proof of its three-dimensional structure in the solid state.

A successful crystallographic analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. For this chiral compound, X-ray crystallography of a salt with a suitable chiral counter-ion could be used to determine the absolute configuration of the stereocenter at the C1 position.

Crystal Packing Analysis and Polymorphism Research

The way molecules are arranged in a crystal, known as crystal packing, is influenced by the interplay of various intermolecular forces. A detailed analysis would reveal the packing efficiency and symmetry of the unit cell. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research, particularly in the pharmaceutical industry, as different polymorphs can have different physical properties. A comprehensive study of this compound would involve screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures) and characterizing them using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). No research on the polymorphism of this specific compound has been reported in the public domain.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of organic molecules. DFT methods balance computational cost and accuracy, making them a popular choice for systems of this size.

Investigation of Electronic Properties and Molecular Orbitals

DFT calculations can map the electron density distribution of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, revealing regions that are electron-rich or electron-poor. The primary amine group (-NH₂) is an electron-donating group, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the fusion point of the five-membered ring. The gem-dimethyl groups on the adjacent carbon are primarily electron-donating through an inductive effect.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring's anti-bonding π-orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: This data is illustrative, based on typical values for similar aromatic amines, and not from direct experimental or computational studies on this specific compound.)

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.5 D |

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

Theoretical calculations can predict spectroscopic data, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, characteristic N-H stretching vibrations for the primary amine would be expected in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the dimethyl and methylene (B1212753) groups would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. als-journal.com The protons on the aromatic ring would have distinct chemical shifts depending on their electronic environment. The protons of the methylene group (C2) would likely appear as a singlet due to the adjacent quaternary carbon, and the methine proton at C1 would show a characteristic shift. The two methyl groups at C3, being chemically equivalent, would produce a single, strong signal in the ¹H NMR spectrum.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for understanding the three-dimensional structure of a molecule and its potential interactions with biological targets.

Predictive Screening for Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.uk Given the structural similarity of the indanamine core to various pharmacophores, this compound could be screened in silico against a variety of biological targets, such as enzymes or receptors. The amine group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. Docking studies would involve placing the molecule into the binding site of a protein and scoring the interactions to estimate binding affinity. This predictive screening can help identify potential biological activities and guide the synthesis of new derivatives for drug discovery. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. mdpi.com The five-membered ring in the 2,3-dihydro-1H-indene system is not planar and can adopt different "envelope" or "twist" conformations. The bulky gem-dimethyl group at the C3 position would significantly influence the preferred conformation of this ring and the orientation of the amine group at C1. By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations of the molecule, which are the most likely to be populated at room temperature. rsc.org

Reaction Mechanism Studies through Computational Methods

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could investigate various reactions, such as N-acylation, N-alkylation, or reactions involving the aromatic ring.

By modeling the reactants, transition states, and products, the activation energies and reaction enthalpies can be calculated. nih.gov For instance, in an N-acylation reaction, a computational study could model the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of an acylating agent. The calculations would identify the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed. This information is critical for understanding reaction kinetics and optimizing reaction conditions. researchgate.net

of this compound

Following a comprehensive search of available scientific literature, it has been determined that there are currently no specific computational and theoretical chemistry studies focusing on the compound This compound . The required detailed research findings for "Transition State Analysis for Synthetic Pathways" and "Mechanistic Insights into Catalytic Processes" concerning this exact molecule are not present in the public domain.

While computational methods such as Density Functional Theory (DFT) and molecular docking are widely used to investigate the synthesis and catalytic applications of chiral amines and related indane structures, published research has not yet addressed this particular substituted indanamine. General computational approaches in the field often explore:

Transition state elucidation: Calculating the energy and geometry of transition states to understand reaction barriers and predict the stereochemical outcome of synthetic routes, such as asymmetric hydrogenation or reductive amination.

Catalytic cycle mapping: Modeling the interaction of substrates with catalysts, for instance in enzyme-catalyzed transamination or metal-catalyzed hydrogen transfer, to clarify reaction mechanisms and guide the design of more efficient catalysts. nih.govdovepress.comnih.gov

Stereoselectivity origins: Analyzing non-covalent interactions and steric or electronic effects within transition state assemblies to explain why a particular stereoisomer is preferentially formed. nih.govresearchgate.netmdpi.com

These methodologies are crucial for advancing the synthesis of complex chiral molecules. nih.govresearchgate.netresearchgate.net However, without specific studies on This compound , it is not possible to provide the detailed data tables and in-depth analysis requested for the outlined sections. Further experimental and theoretical research would be required to generate this specific information.

Applications in Advanced Organic Synthesis and Beyond

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of effective chiral ligands is crucial for the success of this field. nih.gov The structural characteristics of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, specifically its chiral primary amine integrated into a conformationally restricted indane backbone, suggest its potential as a valuable component in chiral ligands or as a chiral auxiliary.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. While direct applications of this compound as an auxiliary are not extensively documented, related structures such as chiral bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have proven effective as phase-transfer catalysts for generating enantioenriched products. nih.gov The amine functionality in this compound allows for its straightforward conversion into amides, imines, or more complex ligand systems. When complexed with a metal center (e.g., rhodium, iridium, or ruthenium), such ligands can create a well-defined chiral environment, facilitating high enantioselectivity in reactions like hydrogenation, transfer hydrogenation, and carbon-carbon bond formation. nih.govyoutube.com

The gem-dimethyl group at the C3 position locks the five-membered ring into a specific conformation, which can enhance the transfer of chirality by reducing the number of available transition states, a desirable feature for any chiral ligand.

Role as Key Intermediates in the Synthesis of Complex Organic Architectures

Key intermediates are molecular building blocks that serve as crucial precursors in the multistep synthesis of complex target molecules, such as natural products or pharmaceuticals. The this compound structure can serve as a versatile synthon. Its primary amine is a nucleophilic handle that can be readily functionalized through reactions like acylation, alkylation, and reductive amination to build more elaborate molecular frameworks.

Exploration in Analytical Chemistry as Derivatizing Reagents (e.g., for LC-MS/MS Enhancement)

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to improve its analytical properties. nih.gov This can enhance separation efficiency, increase detection sensitivity, or enable the separation of stereoisomers. researchgate.net

The primary amine group of this compound makes the compound itself a target for derivatization to improve its own detection. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to attach a highly responsive chromophore or fluorophore, significantly enhancing detection limits in HPLC with UV or fluorescence detectors. nih.govnih.govlibretexts.org

Conversely, as a chiral amine, this compound has the potential to be used as a chiral derivatizing agent . In this role, it would be reacted with a racemic mixture of another compound (e.g., a carboxylic acid) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral chromatography column. This approach allows for the quantification of the individual enantiomers of the target analyte.

| Derivatization Approach | Reagent Type | Analyte Functional Group | Purpose | Potential Application of the Indenamine |

| Analyte Derivatization | Fluorogenic Agent (e.g., FMOC-Cl) | Primary Amine | Enhance fluorescence detection signal in HPLC-FLD. | The indenamine itself is derivatized for trace analysis. |

| Chiral Derivatization | Chiral Amine (the indenamine) | Carboxylic Acid, Acyl Chloride | Form diastereomers from a racemic analyte. | The indenamine is used as a reagent to resolve enantiomers of other molecules. |

| MS Enhancement | Charge-carrying Tag | Primary Amine | Improve ionization efficiency in LC-MS/MS. | The indenamine is derivatized to increase its signal in mass spectrometry. |

Table 1: Potential applications of this compound in analytical derivatization, illustrating its dual role as both a target for derivatization and a potential reagent.

Development of Molecular Probes for Research into Biological Processes

Molecular probes are specialized molecules used to study and visualize biological molecules, structures, and processes in real-time. Fluorescent probes, for example, can report on the presence of specific enzymes or ions through a change in their light-emitting properties. nih.gov

The development of such probes often involves a modular design, combining a recognition element (a scaffold that binds to the biological target) with a signaling unit (e.g., a fluorophore). The this compound scaffold is an attractive candidate for the recognition element, given that related aminoindan structures are known to interact with biological targets such as receptors and transporters. nih.govnih.gov The primary amine provides a convenient point of attachment for conjugating a fluorophore (like fluorescein, rhodamine, or a cyanine (B1664457) dye) via a stable amide bond.

A hypothetical molecular probe based on this structure could be designed to target a specific enzyme active site. Binding of the indane portion of the probe to the target could induce a conformational change that alters the fluorescence of the attached dye, providing a detectable signal. Such probes would be valuable tools for high-throughput screening in drug discovery and for imaging biological processes in living cells.

Structural Scaffolds for Investigating Ligand-Target Interactions in vitro (e.g., enzyme active sites, receptor binding domains)

The indane framework serves as a rigid scaffold that can be systematically modified to explore ligand-target interactions. By synthesizing a library of derivatives and testing their activity in vitro, researchers can develop a Structure-Activity Relationship (SAR), which provides crucial insights into how a ligand binds to its target and what chemical features are essential for its biological effect. researchgate.net

In vitro assays are essential for determining the biological activity of new compounds. Derivatives of the this compound scaffold can be tested for their ability to modulate the function of specific molecular targets, such as enzymes or receptors. For example, studies on 2-aminoindan (B1194107) derivatives have revealed their ability to interact with monoamine transporters (DAT, NET, SERT) and α2-adrenergic receptors. nih.gov Similarly, a library of this compound analogs could be synthesized and evaluated in binding assays (to determine affinity, Ki) or functional assays (to determine potency, IC50 or EC50) against a panel of targets. Such studies help identify which structural modifications enhance potency and selectivity.

SAR studies are fundamental to medicinal chemistry for optimizing a hit compound into a lead candidate. For the this compound scaffold, a systematic SAR exploration would involve modifying three key positions: the aromatic ring, the amine group, and the stereochemistry at C1.

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on the benzene (B151609) ring can probe electronic and steric interactions within the target's binding pocket. mdpi.com

Amine Functionalization: Converting the primary amine to secondary or tertiary amines (e.g., with methyl, ethyl, or propyl groups) or to various amides can explore the importance of hydrogen bonding and lipophilicity in the amine sub-pocket of the target.

Stereochemistry: Synthesizing and testing both the (R) and (S) enantiomers is critical, as biological targets are chiral and often show high stereoselectivity. A significant difference in activity between enantiomers provides strong evidence of a specific binding interaction. nih.gov

| Modification Site | Example Substituents | Property Investigated | Potential Impact on Activity |

| Aromatic Ring | -F, -Cl, -OH, -OCH₃, -CH₃ | Electronic effects, Sterics, H-bonding | Modulate binding affinity and selectivity. |

| Amine Group | -NHCH₃, -N(CH₃)₂, -NH(Ac) | H-bond donor/acceptor capacity, Lipophilicity | Affect potency, cell permeability, and metabolic stability. |

| Stereocenter (C1) | (R)-enantiomer vs. (S)-enantiomer | 3D spatial arrangement | Determine stereospecificity of binding; one enantiomer may be significantly more active. |

Table 2: A conceptual framework for Structure-Activity Relationship (SAR) studies on the this compound scaffold, outlining potential modifications and their purpose in probing ligand-target interactions.

Through such systematic studies, the this compound core can serve as a powerful scaffold for developing novel chemical probes and therapeutic candidates with finely tuned properties.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amines often involves methods that are resource-intensive and generate significant waste. researchgate.net Future research into the synthesis of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine will likely prioritize the development of greener and more sustainable methodologies.

One promising avenue is the exploration of biocatalysis . fraunhofer.denih.gov The use of engineered enzymes, such as transaminases, could enable the asymmetric synthesis of the chiral amine from the corresponding ketone precursor, 3,3-dimethyl-2,3-dihydro-1H-inden-1-one, with high enantioselectivity and under mild, aqueous conditions. nih.govacs.org This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents. rsc.orgnih.gov

| Sustainable Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis (e.g., using Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. nih.govacs.org | Enzyme screening and engineering for substrate specificity, process optimization. nih.gov |

| Catalytic Reductive Amination | Use of H₂ as a clean reductant, catalyst recyclability, improved atom economy. nih.govacs.org | Development of efficient and selective heterogeneous catalysts, use of renewable feedstocks. acs.org |

| Hydrogen Borrowing Catalysis | In-situ generation of reactive intermediates, high atom economy. rsc.org | Design of robust catalysts for the amination of the corresponding alcohol. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely centered around its amine functionality. However, future research could uncover and exploit other reactive sites within the molecule, leading to novel transformations and the synthesis of new derivatives.

A significant area for exploration is the C-H activation of the indane scaffold. mt.comchemrxiv.org The benzylic C-H bonds in the 2-position and the aromatic C-H bonds present opportunities for direct functionalization. researchgate.net Transition-metal catalyzed C-H activation could enable the introduction of a wide range of substituents, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. nih.gov Research in this area would involve screening different catalytic systems (e.g., based on palladium, rhodium, or iridium) to achieve site-selective functionalization of the this compound core. nih.govrsc.org

Another underutilized aspect is the potential for the amine to direct reactions at other positions. The amine group can act as a directing group in ortho-metalation reactions, facilitating the functionalization of the aromatic ring. Exploring this reactivity could lead to a diverse library of substituted this compound derivatives with unique properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. nih.gov For this compound, advanced computational modeling can provide valuable insights.

Density Functional Theory (DFT) studies can be employed to investigate the reaction mechanisms of its synthesis and subsequent transformations. rsc.orgnih.govdntb.gov.ua For instance, DFT calculations can help in understanding the transition states and intermediates involved in different synthetic routes, allowing for the rational design of more efficient catalysts and reaction conditions. nih.gov Furthermore, computational models can predict the outcomes of unexplored reactions, such as C-H activation at different positions, by calculating the relative activation barriers. researchgate.net

Predictive models based on machine learning and quantitative structure-activity relationships (QSAR) can also be developed. chemrxiv.orgacs.org By training models on experimental data from a range of aminoindane derivatives, it may become possible to predict various properties of new, unsynthesized analogues of this compound, such as their reactivity or their potential utility in materials science applications. rsc.org

Expansion of Research Applications in Chemical Biology and Materials Science (excluding therapeutic/clinical focus)

While aminoindane derivatives have been explored for their therapeutic potential, the unique structural features of this compound suggest it could be a valuable building block in other areas of chemical biology and materials science.

In chemical biology , this compound could serve as a scaffold for the development of novel fluorescent probes . ox.ac.ukmdpi.com The amine group provides a convenient handle for attaching fluorophores, and the rigid indane framework could influence the photophysical properties of the resulting dye. nih.govmdpi.com Research could focus on synthesizing derivatives that exhibit environmentally sensitive fluorescence, making them useful for probing specific biological environments.

Q & A

Basic Research Questions

What are the key synthetic methodologies for enantioselective synthesis of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine?

The enantioselective synthesis of this compound is achieved via asymmetric hydrogenation of cyclic ketoxime precursors using chiral phosphine ligands (e.g., (1S,2S)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine). Catalyst loadings ≥10 mol% are typically required to achieve high enantiomeric excess (ee) . For derivatives, palladium-catalyzed hydration-olefin insertion cascades under mild conditions can yield diastereoselective products (up to 99% yield) via nucleopalladation and intramolecular Michael addition . Microwave-assisted synthesis with molybdate sulfuric acid (MSA) as a catalyst offers a green chemistry approach, enabling solvent-free reactions with reduced time and high yields .

How should researchers handle this compound and its intermediates safely during synthesis?

Critical safety protocols include:

- Use of glove boxes for air-sensitive steps (e.g., handling chiral ligands in THF solutions) .

- Mandatory PPE: gloves, protective eyewear, and lab coats to avoid skin contact, as intermediates like 2,3-dihydro-1H-indene-2-carbaldehyde are toxic .

- Waste segregation and disposal via certified biohazard services to mitigate environmental risks .

What spectroscopic techniques are recommended for structural characterization of derivatives?

Standard protocols include:

- IR spectroscopy to confirm functional groups (e.g., NH₂ stretches in amines).

- ¹H/¹³C NMR for stereochemical analysis and substituent identification. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one derivatives show distinct alkenyl proton signals (δ 6.8–7.5 ppm) .

- Mass spectrometry to verify molecular ion peaks and fragmentation patterns, as demonstrated for urea/thiourea derivatives .

Advanced Research Questions

How can computational methods optimize the design of bioactive derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts electronic properties (HOMO-LUMO gaps, electrophilicity) and molecular electrostatic potentials, aiding in rational drug design. For example, urea derivatives linked to 4-bromophenyl groups exhibit higher binding energies than Imatinib in aromatase docking studies . Molecular dynamics simulations can further assess protein-ligand stability under physiological conditions.

What catalytic systems improve stereocontrol in the synthesis of chiral intermediates?

Chiral ligands like (1R,2R)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine enable enantioselective hydrogenation with >97% ee. Key parameters:

- Solvent choice : THF enhances ligand stability and reaction homogeneity .

- Temperature control : Reactions at 25–50°C minimize racemization.

- Substrate scope : Electron-withdrawing groups on the indenone precursor improve catalytic efficiency .

How do structural modifications influence antioxidant and antimicrobial activity?

- Urea/thiourea derivatives with halogen substituents (e.g., 4-bromo, 4-nitro) show enhanced DPPH radical scavenging (IC₅₀ ≤ 20 μM) due to increased electron-withdrawing effects .

- Indenone-Schiff bases (e.g., (E)-2-((1H-indol-3-yl)methylene)- derivatives) exhibit broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., E. coli) via membrane disruption, as confirmed by MIC assays .

What strategies address contradictions in catalytic efficiency across studies?

Discrepancies in catalyst performance (e.g., ee variability) may arise from:

- Impurity profiles : Trace metals in ligands can deactivate catalysts; use ultra-pure (>99%) ligands .

- Substrate steric effects : Bulky substituents on the indenone ring hinder hydrogenation kinetics. Pre-screening via DFT optimizes steric tolerance .

Methodological Tables

Table 1: Comparative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (1S,2S)-Phosphine ligand in THF | 2,3-Dihydroindenone | 97 | 85 | |

| Pd/Internal Nucleophile | Alkyne-derived ketone | >99 | 99 | |

| MSA/Microwave | Aldehyde-amine adduct | N/A | 92 |

Table 2: Bioactivity of Selected Derivatives

| Derivative | Bioactivity (IC₅₀/ MIC) | Target | Reference |

|---|---|---|---|

| 4-Bromo-phenyl urea | 18 μM (DPPH) | Antioxidant | |

| (E)-Indolylmethylene-indenone | 12 μg/mL (E. coli) | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.